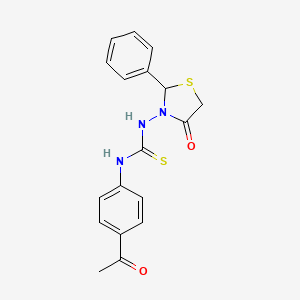

N-(4-Acetylphenyl)-N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea

Description

Systematic Nomenclature and Structural Identification

The IUPAC name This compound systematically describes its molecular architecture. Breaking this down:

- N-(4-acetylphenyl) : Indicates a phenyl ring substituted with an acetyl group (–COCH₃) at the para position, bonded to the nitrogen atom of the thiourea moiety.

- N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl) : Specifies a thiazolidinone ring (a five-membered heterocycle with sulfur, nitrogen, and a ketone group) substituted with a phenyl group at position 2 and linked via its nitrogen atom to the thiourea’s second nitrogen.

The molecular formula C₁₈H₁₇N₃O₂S₂ confirms the presence of 18 carbon, 17 hydrogen, 3 nitrogen, 2 oxygen, and 2 sulfur atoms. Key structural features include:

- A thiourea bridge (–NH–C(=S)–NH–) connecting the acetylphenyl and thiazolidinone groups.

- A thiazolidinone ring with a ketone oxygen at position 4 and a phenyl substituent at position 2.

- An acetyl group (–COCH₃) para to the thiourea linkage on the benzene ring.

The SMILES notation CC(=O)C1=CC=C(C=C1)NC(=S)NC2C(NC3=CC=CC=C3)SCC2=O provides a linear representation of connectivity, emphasizing the acetylphenyl-thiourea-thiazolidinone sequence.

Historical Development in Heterocyclic Thiourea Chemistry

The synthesis of this compound is rooted in mid-20th-century advances in thiourea chemistry. Early work on phenyl thioureas involved reactions between aniline derivatives and ammonium thiocyanate in acidic conditions . For example, coupling substituted anilines with ammonium thiocyanate and hydrochloric acid yielded foundational thiourea scaffolds .

The introduction of thiazolidinone-thiourea hybrids emerged from efforts to merge bioactive heterocycles. A pivotal strategy involved reacting preformed thioureas with chloroacetyl chloride to generate thiazolidinone rings via cyclization . Later methodologies incorporated catalysts like deep eutectic solvents to improve efficiency and sustainability . These developments enabled the synthesis of complex hybrids such as this compound, which exemplifies modern iterative approaches to heterocyclic assembly .

Position Within Thiazolidinone-Thiourea Hybrid Architectures

This compound occupies a niche within thiazolidinone-thiourea hybrids, characterized by:

Comparatively, simpler analogs like N-(4-acetylphenyl)thiourea (CAS 71680-92-7) lack the thiazolidinone moiety, underscoring the hybrid’s advanced design . Recent studies highlight such hybrids as intermediates for bioactive molecules, including antimicrobials and enzyme inhibitors . For instance, derivatives bearing 6-methylpyridine substituents exhibit anti-biofilm and antioxidant activities , while quinazolinone-thiazolidinone hybrids demonstrate α-glucosidase inhibition .

This compound’s architecture aligns with trends in multi-pharmacophore drug design, where synergistic interactions between thiourea and thiazolidinone groups aim to enhance biological efficacy. Its synthesis and characterization contribute to a growing repository of heterocyclic hybrids with tailored properties for medicinal and materials chemistry .

Properties

CAS No. |

144076-47-1 |

|---|---|

Molecular Formula |

C18H17N3O2S2 |

Molecular Weight |

371.5 g/mol |

IUPAC Name |

1-(4-acetylphenyl)-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea |

InChI |

InChI=1S/C18H17N3O2S2/c1-12(22)13-7-9-15(10-8-13)19-18(24)20-21-16(23)11-25-17(21)14-5-3-2-4-6-14/h2-10,17H,11H2,1H3,(H2,19,20,24) |

InChI Key |

QUGRNQNVUYUWNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NN2C(SCC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N-(4-Acetylphenyl)-N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea is a compound belonging to the thiazolidinone class, known for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core with an acetylphenyl group and a phenyl moiety attached to the thiazolidine ring. Its molecular formula is with a molecular weight of approximately 344.39 g/mol. The presence of specific functional groups contributes to its biological activity.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₂S |

| Molecular Weight | 344.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150–155 °C |

Synthesis

The synthesis of this compound typically involves the reaction between 4-acetylphenyl isothiocyanate and appropriate thiazolidinone derivatives under controlled conditions. This method allows for the formation of the thiourea linkage, which is crucial for the compound's biological properties.

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone structures exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| N-(4-Acetylphenyl)-N'-(4-oxo...) | 10–20 | E. coli, S. aureus |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | 5–15 | E. coli, S. aureus |

Anticancer Activity

Thiazolidinone derivatives have also been studied for their anticancer potential. In vitro studies demonstrate that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Effects

A study evaluated the effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).

- IC50 Values : Ranged from 12 µM to 25 µM across different cell lines.

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it exhibits moderate antioxidant activity, which may contribute to its overall therapeutic effects.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including N-(4-Acetylphenyl)-N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea. Research indicates that compounds in this class exhibit potent antibacterial and antifungal activities against various pathogens. For instance, a study demonstrated that derivatives with similar structures showed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL .

Antiulcer Activity

Another promising application of this compound is its antiulcer potential. Research has shown that thiazolidinone derivatives can protect against ethanol-induced gastric ulcers. In experimental models, certain compounds exhibited protective effects comparable to established antiulcer drugs like lansoprazole . This suggests that this compound may be beneficial in treating gastric lesions.

Antioxidant Properties

Recent investigations into the antioxidant capabilities of thiazolidinone derivatives have also been promising. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress in biological systems, which is critical for preventing cellular damage and various diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs of N-(4-Acetylphenyl)-N'-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)thiourea, along with their physicochemical properties and biological activities:

Key Observations

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., Cl, F) : Chloro and fluoro substitutions at the phenyl ring (e.g., compounds 4d and 4e) enhance antimicrobial potency, likely due to increased lipophilicity and improved membrane penetration .

- Benzothiazole vs. Pyridine Moieties : Benzothiazole-containing derivatives (e.g., 4a, 4d) exhibit superior broad-spectrum activity compared to pyridine analogs (e.g., 6a), suggesting the benzothiazole core enhances target binding (e.g., bacterial gyrase inhibition) .

Thermal Stability and Synthetic Feasibility :

- Higher melting points (e.g., 212–213°C for 4e) correlate with increased structural rigidity from halogen substituents .

- Yields for thiourea-linked derivatives (e.g., 60–65%) are generally lower than those for carboxamide analogs (e.g., 80–93% in ), reflecting the challenges in thiourea cyclization .

Comparative Pharmacokinetics :

- Compounds with acetylphenyl groups (e.g., the target compound) may exhibit improved metabolic stability compared to methoxy-substituted analogs (e.g., 22), as acetyl groups resist oxidative demethylation .

Mechanistic Insights

- Antimicrobial Action: Docking studies on E. coli gyrase (PDB ID: 4TMA) reveal that the 4-oxo-thiazolidinone scaffold binds to the ATP-binding pocket, disrupting DNA replication. Fluorophenyl derivatives (e.g., 4d) show stronger hydrogen bonding with Asp73 and Gly77 residues compared to non-halogenated analogs .

- Cytotoxicity: Thioxo derivatives (e.g., 22) demonstrate ROS-mediated apoptosis in cancer cells, a mechanism less prominent in non-thioxo analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.